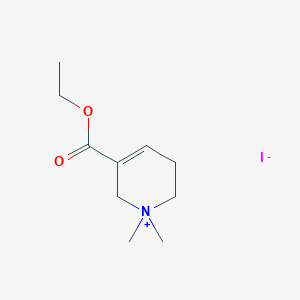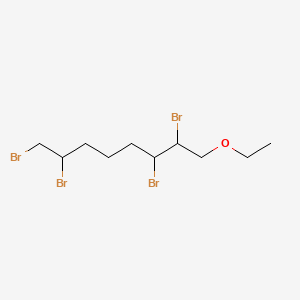
2,3,7,8-Tetrabromo-1-ethoxyoctane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,7,8-Tetrabromo-1-ethoxyoctane is a brominated organic compound with the molecular formula C10H18Br4O. It is known for its significant bromine content, which imparts unique chemical properties and reactivity. This compound is often utilized in various scientific and industrial applications due to its distinctive characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,7,8-Tetrabromo-1-ethoxyoctane typically involves the bromination of 1-ethoxyoctane. The reaction is carried out in the presence of bromine and a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process. The reaction proceeds through a free radical mechanism, resulting in the substitution of hydrogen atoms with bromine atoms at the 2, 3, 7, and 8 positions of the octane chain.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
2,3,7,8-Tetrabromo-1-ethoxyoctane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of brominated alcohols or carboxylic acids.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Formation of ethoxy-substituted octane derivatives.
Reduction: Formation of partially brominated octanes.
Oxidation: Formation of brominated alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
2,3,7,8-Tetrabromo-1-ethoxyoctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of flame retardants and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3,7,8-Tetrabromo-1-ethoxyoctane involves its interaction with molecular targets through its bromine atoms. The bromine atoms can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This interaction can affect various biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,7,8-Tetrabromo-1-octanol
- 2,3,7,8-Tetrabromo-1-octane
- 2,3,7,8-Tetrabromo-1-butoxyoctane
Uniqueness
2,3,7,8-Tetrabromo-1-ethoxyoctane is unique due to its ethoxy group, which imparts different solubility and reactivity characteristics compared to its analogs. The presence of the ethoxy group can influence the compound’s interaction with other molecules and its overall chemical behavior .
Propiedades
Número CAS |
57518-95-3 |
|---|---|
Fórmula molecular |
C10H18Br4O |
Peso molecular |
473.86 g/mol |
Nombre IUPAC |
2,3,7,8-tetrabromo-1-ethoxyoctane |
InChI |
InChI=1S/C10H18Br4O/c1-2-15-7-10(14)9(13)5-3-4-8(12)6-11/h8-10H,2-7H2,1H3 |
Clave InChI |
IRXPGRUNULOOSJ-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(C(CCCC(CBr)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



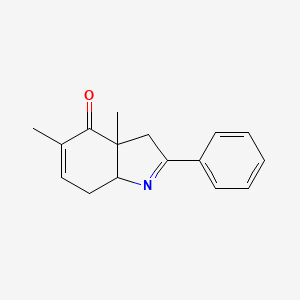
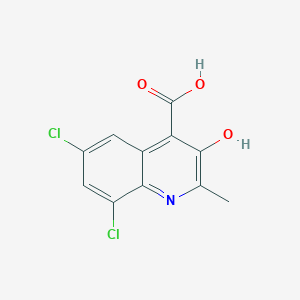

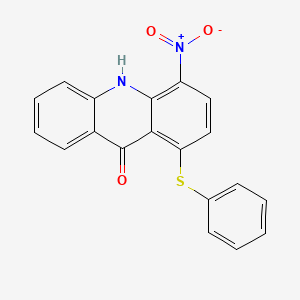
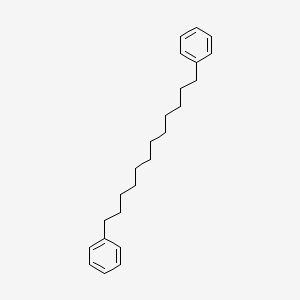
![Methyl 5-aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B13749889.png)


![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B13749903.png)


